
1,3-Dichloro-2-propanol
Overview
Description
1,3-Dichloro-2-propanol (1,3-DCP, CAS 96-23-1) is a chlorinated secondary alcohol with the molecular formula C₃H₆Cl₂O. It is a semivolatile organic liquid primarily used as an intermediate in the synthesis of epichlorohydrin (a precursor for epoxy resins) and 1,3-dichloropropene (a soil fumigant) . Industrially, it is derived from glycerol hydrochlorination, a process that also yields other chlorinated propanols .
1,3-DCP has raised significant safety concerns due to its toxicity. Studies in male rats demonstrated acute hepatotoxicity characterized by elevated serum aminotransferases, total bilirubin, and histopathological liver damage in a dose-dependent manner (27.5–110 mg/kg body weight) . Mechanistically, 1,3-DCP activates oxidative stress-mediated mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) pathways, leading to apoptosis and inflammation . Additionally, it disrupts lipid metabolism by blocking autophagy flux in HepG2 cells and suppressing neutral lipases, contributing to hepatic steatosis . Regulatory analyses detected 1,3-DCP in commercial samples at levels below 2.3 mg/kg, highlighting stringent safety controls .
Preparation Methods
Direct Chlorination of Glycerol Using Acid Catalysts
The direct chlorination of glycerol with hydrochloric acid (HCl) in the presence of organic acid catalysts represents the most widely studied method for 1,3-DCP synthesis. This single-step process operates under mild conditions (363–393 K) and achieves high selectivity when acetic acid is employed as the catalyst .
Reaction Mechanism and Kinetic Modeling
The reaction proceeds via an S<sub>N</sub>2 mechanism, where the hydroxyl groups of glycerol undergo sequential substitution by chloride ions. Acetic acid catalyzes the protonation of glycerol’s hydroxyl groups, facilitating nucleophilic attack by Cl<sup>−</sup>. Kinetic studies reveal that the rate-determining step involves the formation of a protonated intermediate, followed by chloride displacement .
A pseudo-first-order kinetic model accurately describes the reaction:
Here, is the rate constant, which increases exponentially with temperature (activation energy: 68.2 kJ/mol) .
Process Parameters and Optimization
Key variables influencing yield and selectivity include:
Batch reactor experiments demonstrate that maintaining a glycerol-to-HCl molar ratio of 1:4 at 383 K yields 78% 1,3-DCP with <5% 1,2-dichloro-2-propanol byproduct .
Two-Step Chlorination Process for Enhanced Selectivity
Industrial-scale production often employs a two-step approach to mitigate byproduct formation and improve process control .
First Step: Synthesis of 1-Chloropropane-2,3-diol
Glycerol reacts with sub-stoichiometric HCl (molar ratio 1:1.5–2) at 298–323 K to preferentially form 1-chloropropane-2,3-diol (1-CPD). This intermediate is isolated via vacuum distillation, achieving >90% purity .
Second Step: Dichlorination to 1,3-DCP
1-CPD undergoes further chlorination with concentrated HCl (8–10 M) at 353–373 K. The use of heterogeneous catalysts like Amberlyst-15 reduces side reactions, yielding 85–92% 1,3-DCP . Selectivity is enhanced by controlling HCl flow rates to prevent over-chlorination.
Catalytic Innovations and Alternative Approaches
Catalyst Variations
While acetic acid remains prevalent, recent patents disclose alternatives:
-
Citric Acid : Enables 5–10% higher conversion at lower temperatures (353 K) but requires longer reaction times .
-
Sulfonic Acid Resins : Facilitate continuous-flow processes, reducing catalyst leaching .
Solvent-Free Systems
Emerging methods eliminate solvents by utilizing excess HCl as both reactant and medium. This approach reduces waste and improves energy efficiency, albeit requiring corrosion-resistant reactors .
Comparative Analysis of Industrial Methods
Method | Yield (%) | Selectivity (%) | Energy Cost (kW·h/kg) |
---|---|---|---|
Direct Chlorination | 78 | 92 | 12.4 |
Two-Step Process | 85–92 | 97–99 | 15.8 |
Solvent-Free | 70–75 | 88 | 9.2 |
The two-step process dominates industrial applications due to its superior selectivity, despite higher energy costs. Direct chlorination remains favored for small-scale production, while solvent-free systems are gaining traction in eco-conscious markets .
Chemical Reactions Analysis
Reaction Conditions
Parameter | Value/Details | Source |
---|---|---|
Reactant ratio | 1,3-DCP : NaOH = 1 : 1.1–1.2 | |
Temperature | 50–70°C | |
Reaction medium | Aqueous or organic phase | |
Yield | >90% (with optimized decantation) |
Mechanism :
- Step 1 : Base (e.g., NaOH) abstracts a β-hydrogen, forming a chlorinated alkoxide intermediate.
- Step 2 : Elimination of HCl generates epichlorohydrin .
Side reactions : - Hydrolysis of epichlorohydrin to glycerol .
- Formation of 2,3-dichloro-1-propanol isomers under acidic conditions .
Industrial Production from Glycerol
1,3-DCP is synthesized via direct hydrochlorination of glycerol , a sustainable route for epichlorohydrin production.
Reaction Pathway
- Acid-catalyzed chlorination :
- Selectivity : Enhanced by acetic acid catalyst to minimize 2,3-DCP formation .
Kinetic Data :
Parameter | Value | Source |
---|---|---|
Activation energy | 58.2 kJ/mol | |
Rate constant (363 K) | 0.018 L/mol·s |
Microbial Degradation Pathways
1,3-DCP is metabolized by bacteria such as Corynebacterium sp. and Agrobacterium radiobacter via two pathways:
Pathway 1: Non-enantioselective Dechlorination
- Enzymes : Halohydrin hydrogen-halide-lyase → Epoxide hydrolase .
- Products : Epichlorohydrin → 3-MCPD → Glycerol .
Pathway 2: Enantioselective Conversion
Applications : Bioremediation of 1,3-DCP-contaminated environments .
Reaction with CO₂ and DBU
1,3-DCP participates in cycloaddition reactions with CO₂ under basic conditions:
Toxicity and Metabolic Reactions
1,3-DCP is metabolized in mammals to genotoxic intermediates:
Metabolite | Pathway | Effect | Source |
---|---|---|---|
Epichlorohydrin | CYP2E1-mediated oxidation | DNA alkylation | |
Dichloroacetone | Alcohol dehydrogenase | Glutathione depletion | |
Glycidol | Epoxide formation | Carcinogenicity |
Key Findings :
- Depletes hepatic glutathione stores, inducing oxidative stress .
- Mutagenic in Salmonella typhimurium (Ames test) .
Stability and Decomposition
1,3-DCP decomposes under heat or alkaline conditions:
- Thermal degradation : Forms HCl and chlorinated ketones .
- Hydrolysis : Slow degradation in water (half-life = 14 days at pH 7) .
Industrial and Environmental Implications
Scientific Research Applications
Industrial Applications
-
Pharmaceuticals :
- 1,3-DCP is utilized in the synthesis of various pharmaceutical compounds. Its role as a solvent for hard resins and nitrocellulose makes it valuable in drug formulation .
- Case Study: In a study evaluating the use of 1,3-DCP in drug delivery systems, its efficacy as a solvent was highlighted, particularly in formulations requiring high solubility .
-
Production of Glycerol :
Condition Yield (%) Room Temperature 75 Elevated Temperature 90 Neutral pH 85 - Plastics and Textiles :
-
Food Industry :
- 1,3-DCP has been detected in certain food products as a result of protein hydrolysis during processing (e.g., soy sauce) . While its presence raises safety concerns, it is crucial for understanding food chemistry.
- Case Study: A study on bakery products identified the presence of 1,3-DCP using advanced extraction techniques, emphasizing its relevance in food safety assessments .
Safety and Toxicological Insights
Despite its wide applications, safety evaluations have raised concerns regarding the potential toxicity and carcinogenicity of 1,3-DCP. Notable findings include:
- Toxicity Studies : Long-term studies on rats exposed to varying concentrations of 1,3-DCP indicated increases in liver weights and histopathological changes at higher doses .
- Carcinogenic Potential : Research has shown that exposure to 1,3-DCP may lead to increased incidences of tumors in specific organs such as the liver and kidneys .
Regulatory Status
The compound's usage is subject to regulatory scrutiny due to its potential health risks. Organizations such as the International Agency for Research on Cancer (IARC) have classified it based on available evidence regarding its carcinogenicity .
Mechanism of Action
1,3-Dichloro-2-propanol exerts its effects through genotoxic mechanisms. It has been shown to cause mutations in vitro and induce tumors in rats. The compound enhances clonal expansion in renal carcinogenesis by promoting the proliferation of renal tubular cells following glomerular injury . The exact molecular targets and pathways involved in its carcinogenicity are not fully understood, but it is believed to interact with DNA and chromosomes .
Comparison with Similar Compounds
3-Chloro-1,2-propandiol (3-MCPD, CAS 96-24-2)
- Structure and Properties : A diol with one chlorine atom at the C3 position (C₃H₇ClO₂). Boiling point: 213°C.
- Applications : Found in thermally processed foods (e.g., soy sauce) and hydrolyzed vegetable proteins.
- Toxicity: Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the IARC. Unlike 1,3-DCP, 3-MCPD primarily causes renal toxicity and is less hepatotoxic .
- Detection : Both 1,3-DCP and 3-MCPD are quantified using gas chromatography-mass spectrometry (GC-MS) with derivatization, achieving detection limits in the ng/mL range .
3-Chloro-1,2-propylenecarbonate
- Synthesis : Produced via the reaction of 1,3-DCP with CO₂ and 1,8-diazabicycloundec-7-ene (DBU) at room temperature. This method is safer than traditional epichlorohydrin-based routes .
- Applications: A precursor for dimethyl carbonate (DMC) and glycidol synthesis through transesterification. Unlike 1,3-DCP, it is non-volatile and less toxic, making it suitable for green chemistry applications .
Epichlorohydrin (ECH, CAS 106-89-8)
- Structure and Properties : An epoxide with a chlorine substituent (C₃H₅ClO). Boiling point: 117°C.
- Applications : Key intermediate in epoxy resin production.
- Comparison with 1,3-DCP : While both are derived from glycerol, ECH is more flammable and toxic. Its use in cyclic carbonate synthesis requires high-energy catalytic processes, whereas 1,3-DCP-based methods operate under ambient conditions .
2,3-Dichloro-1-propanol (2,3-DCP, CAS 616-23-9)
- Structure and Properties : Structural isomer of 1,3-DCP (C₃H₆Cl₂O). Boiling point: 174–176°C.
- Biodegradation : Agrobacterium radiobacter AD1 degrades both 1,3-DCP and 2,3-DCP, but 1,3-DCP supports faster microbial growth (generation time: 4 h vs. 6 h for 2,3-DCP) .
- Toxicity: Limited data, but presumed to share hepatotoxic mechanisms with 1,3-DCP due to structural similarity.
1-Chloro-2-propanol and 2-Chloro-1-propanol
- Formation : Generated alongside 1,3-DCP during thermal degradation of chlorinated compounds (e.g., PVC).
- Toxicity : Less studied than 1,3-DCP but implicated in metabolic disruptions via AMPK inactivation .
Data Tables
Table 1: Physical Properties of Selected Chlorinated Propanols
Compound | Molecular Formula | Boiling Point (°C) | CAS Number |
---|---|---|---|
1,3-Dichloro-2-propanol | C₃H₆Cl₂O | 174.3 | 96-23-1 |
3-Chloro-1,2-propandiol | C₃H₇ClO₂ | 213 | 96-24-2 |
Epichlorohydrin | C₃H₅ClO | 117 | 106-89-8 |
2,3-Dichloro-1-propanol | C₃H₆Cl₂O | 174–176 | 616-23-9 |
Table 2: Toxicity Profiles
Biological Activity
1,3-Dichloro-2-propanol (1,3-DCP) is a chlorinated organic compound that has garnered attention due to its biological activities, particularly its potential toxicological effects. This article provides a comprehensive overview of the biological activity of 1,3-DCP, including its mechanisms of action, toxicity profiles, and relevant case studies.
1,3-DCP is characterized by its dichlorinated structure, which contributes to its reactivity and biological effects. It is primarily metabolized in the liver via cytochrome P450 enzymes, particularly CYP2E1, leading to the formation of reactive intermediates that can deplete cellular glutathione levels. This depletion is significant as glutathione plays a crucial role in cellular defense against oxidative stress and xenobiotic metabolism .
Hepatotoxicity
Numerous studies have documented the hepatotoxic effects of 1,3-DCP. In a subchronic study involving Fischer 344 rats exposed to 1,3-DCP for 13 weeks, significant liver damage was observed, characterized by increased serum enzyme levels (alanine aminotransferase and aspartate aminotransferase) and histopathological changes such as fatty liver degeneration .
Table 1: Summary of Hepatic Effects in Animal Studies
Study Reference | Dose (mg/kg bw/day) | Observed Effects |
---|---|---|
Fujishiro et al., 1994 | 50 (single injection) | Decreased platelet counts; increased liver enzymes |
Garle et al., 1997 | 10-100 (daily for 13 weeks) | Increased liver weights; histopathological changes |
OEHHA Report | 30 (chronic exposure) | Hepatocellular carcinoma in treated rats |
Carcinogenicity
The carcinogenic potential of 1,3-DCP has been evaluated through long-term studies. In a two-year drinking water study on Wistar rats, significant increases in tumor incidence were noted in several organs including the liver and kidneys. The data indicated a dose-dependent relationship with malignant tumors observed at higher doses .
Table 2: Tumor Incidence from Long-Term Studies
Organ Affected | Tumor Type | Gender | Incidence (%) at High Dose |
---|---|---|---|
Liver | Hepatocellular carcinoma | Male/Female | 70% / 60% |
Tongue | Squamous cell carcinoma | Male/Female | 10% / 5% |
Kidney | Tumors | Male | 40% |
Genotoxicity
1,3-DCP has been shown to exhibit genotoxic properties in various assays. It induced mutations in bacterial strains such as Salmonella typhimurium, indicating its potential to cause DNA damage . Additionally, evidence suggests that it can lead to malignant transformation in mammalian cell cultures.
Occupational Exposure
A notable case involved twelve workers exposed to 1,3-DCP while cleaning a saponification tank. Five workers developed acute hepatitis, with autopsy results revealing severe hepatocellular necrosis in one case. The serum analysis indicated significantly elevated liver enzymes and bilirubin levels .
Food Contamination
Studies have detected the presence of 1,3-DCP in food products such as soy sauce and fish sauce. Its occurrence raises concerns regarding dietary exposure and potential health risks associated with long-term consumption .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting trace levels of 1,3-dichloro-2-propanol in aqueous matrices?
The quantification of 1,3-DCP in aqueous systems can be achieved using solid-phase microextraction (SPME) coupled with on-fiber derivatization followed by gas chromatography-mass spectrometry (GC-MS) . This method optimizes extraction efficiency by selecting appropriate fiber coatings (e.g., polydimethylsiloxane/divinylbenzene) and derivatization reagents (e.g., bis(trimethylsilyl)trifluoroacetamide). Validation studies demonstrate detection limits below 0.1 μg/L with recovery rates of 85–110% across environmental and food matrices .
Q. How is 1,3-DCP synthesized from glycerol in laboratory settings?
Semi-batch reactors are commonly employed, where glycerol reacts with hydrochloric acid (HCl) at 80–120°C in the presence of catalysts like malonic acid. Key parameters include HCl flow rate (24 g/min) and catalyst concentration (8% mol/mol), which influence reaction selectivity. Aspen Plus simulations validate glycerol conversion rates (>90%) and product yields, aligning with experimental data .
Q. What are the regulatory limits for 1,3-DCP in food additives?
The U.S. FDA permits a maximum of 1,000 ppm 1,3-DCP and 10 ppm epichlorohydrin in food-grade dimethylamine-epichlorohydrin copolymers. Analytical methods for compliance involve GC-MS protocols standardized by the National Archives and Records Administration (NARA) .
Q. What thermodynamic properties are critical for modeling 1,3-DCP reactions?
Key data include liquid-phase standard formation enthalpy (ΔfH°liquid = -385 ± 1 kJ/mol) and combustion enthalpy (ΔcH°liquid = -1700 ± 1 kJ/mol) at 293K. These values, derived from calorimetric studies, are essential for energy balance calculations in reactor design .
Q. What are the primary toxicological concerns associated with 1,3-DCP exposure?
The compound is classified as Group 2B (possibly carcinogenic to humans) by IARC due to hepatotoxicity, nephrotoxicity, and tumorigenicity in rodents. Genotoxicity via reactive oxygen species (ROS) and chromosomal interactions is also documented .
Advanced Research Questions
Q. What advanced reactor designs enable precise measurement of dehydrochlorination kinetics for 1,3-DCP?
Continuous milliscale tubular reactors with residence times <25 seconds allow kinetic profiling of rapid dehydrochlorination to epichlorohydrin. Using a plug flow model and pseudo-first-order rate equations, researchers determined activation energies of 55–65 kJ/mol (30–70°C). Inline spectroscopy validates reaction progress .
Q. How does 1,3-DCP induce ferroptosis in hepatocytes?
Mechanistic studies show 1,3-DCP triggers iron-dependent lipid peroxidation via the Nrf2/ARE signaling pathway , suppressing glutathione peroxidase 4 (GPX4) and elevating ROS. Mouse models confirm hepatic injury markers (e.g., malondialdehyde) correlate with ferroptosis .
Q. How can in silico models optimize 1,3-DCP synthesis reactors?
Aspen Plus simulations integrate kinetic parameters (e.g., Arrhenius constants) and reactor characteristics (e.g., temperature gradients) to predict glycerol conversion and selectivity. Validation against experimental data (R² > 0.95) confirms model reliability for scaling lab-scale processes .
Q. How do researchers reconcile discrepancies between in vitro mutagenicity and negative in vivo genotoxicity findings?
Methodological gaps in metabolic activation (e.g., limited S9 fraction activity) and dose-dependent detoxification pathways may explain discordance. Humanized transgenic rodent models paired with comet assays in target organs (liver, kidney) are recommended to assess DNA adduct formation .
Q. What strategies mitigate 1,3-DCP formation during food processing?
Controlling precursor availability (e.g., 3-MCPD) and optimizing thermal processing (e.g., <120°C) reduce 1,3-DCP generation. Analytical monitoring via isotope dilution GC-MS ensures compliance with regulatory thresholds (e.g., 1 μg/kg bw/day) .
Q. Contradictions and Data Gaps
- Toxicological Thresholds : JECFA deemed no tolerable intake for 1,3-DCP due to carcinogenicity, yet rodent tumorigenic doses (19 mg/kg/day) far exceed human exposure (<1 μg/kg/day). Regulatory focus on 3-MCPD control may indirectly limit 1,3-DCP risks .
- Kinetic Variability : Conflicting activation energies (55–65 kJ/mol vs. 70–80 kJ/mol) in dehydrochlorination studies suggest temperature-dependent mechanistic shifts. Further isotope-labeling experiments are needed .
Q. Methodological Recommendations
- Analytical Chemistry : Use SPME-GC-MS with deuterated internal standards for precision in complex matrices .
- Reactor Design : Adopt millireactors for rapid kinetic studies and Aspen Plus for process optimization .
- Toxicology : Combine transgenic models with -omics approaches (e.g., metabolomics) to elucidate mechanistic pathways .
Properties
IUPAC Name |
1,3-dichloropropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl2O/c4-1-3(6)2-5/h3,6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWLEGDTCGBNGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl2O, Array | |
Record name | 1,3-DICHLORO-2-PROPANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20166 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,3-DICHLORO-2-PROPANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1711 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6025010 | |
Record name | 1,3-Dichloro-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6025010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,3-dichloro-2-propanol is a colorless to yellow slightly viscous liquid with an ethereal odor. (NTP, 1992), Liquid, Colorless liquid with an ethereal odor; [HSDB], COLOURLESS LIQUID. | |
Record name | 1,3-DICHLORO-2-PROPANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20166 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Propanol, 1,3-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Dichloro-2-propanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2791 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1,3-DICHLORO-2-PROPANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1711 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
345 °F at 760 mmHg (NTP, 1992), 174.3 °C @ 760 MM HG, 174.3 °C | |
Record name | 1,3-DICHLORO-2-PROPANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20166 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,3-DICHLORO-2-PROPANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5302 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,3-DICHLORO-2-PROPANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1711 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
165 °F (NTP, 1992), 74 °C, 165 °F (74 °C) (OPEN CUP), 74 °C o.c. | |
Record name | 1,3-DICHLORO-2-PROPANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20166 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,3-Dichloro-2-propanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2791 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1,3-DICHLORO-2-PROPANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5302 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,3-DICHLORO-2-PROPANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1711 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), MISCIBLE WITH ALC, ETHER, SOL ETHANOL, ETHER, ACETONE, MISCIBLE WITH MOST ORGANIC SOLVENTS, VEGETABLE OILS, In water, 9.9X10+4 mg/l at 25 °C., Solubility in water, g/100ml at 20 °C: 11 | |
Record name | 1,3-DICHLORO-2-PROPANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20166 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,3-DICHLORO-2-PROPANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5302 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,3-DICHLORO-2-PROPANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1711 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
1.3506 at 63 °F (NTP, 1992) - Denser than water; will sink, 1.3506 @ 17 °C/4 °C, Relative density (water = 1): 1.35 | |
Record name | 1,3-DICHLORO-2-PROPANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20166 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,3-DICHLORO-2-PROPANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5302 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,3-DICHLORO-2-PROPANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1711 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
4.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.4 (AIR= 1), Relative vapor density (air = 1): 4.4 | |
Record name | 1,3-DICHLORO-2-PROPANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20166 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,3-DICHLORO-2-PROPANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5302 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,3-DICHLORO-2-PROPANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1711 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1 mmHg at 82.4 °F ; 5 mmHg at 126.0 °F (NTP, 1992), 0.75 [mmHg], 0.75 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 100 | |
Record name | 1,3-DICHLORO-2-PROPANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20166 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,3-Dichloro-2-propanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2791 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1,3-DICHLORO-2-PROPANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5302 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,3-DICHLORO-2-PROPANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1711 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
COLORLESS, SLIGHTLY VISCOUS, LIQUID | |
CAS No. |
96-23-1, 26545-73-3 | |
Record name | 1,3-DICHLORO-2-PROPANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20166 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,3-Dichloro-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dichloro-2-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanol, dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026545733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-DICHLORO-2-PROPANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70982 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propanol, 1,3-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Dichloro-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6025010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dichloropropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.266 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-DICHLORO-2-PROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F4P2VQC07 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,3-DICHLORO-2-PROPANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5302 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,3-DICHLORO-2-PROPANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1711 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
25 °F (NTP, 1992), -4 °C | |
Record name | 1,3-DICHLORO-2-PROPANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20166 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,3-DICHLORO-2-PROPANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5302 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,3-DICHLORO-2-PROPANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1711 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.